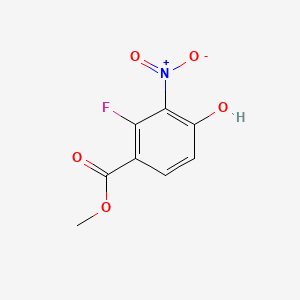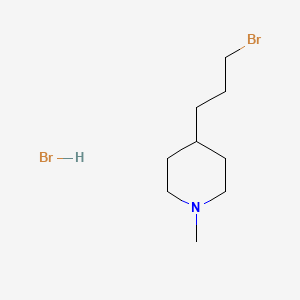
5,6-Dibromoindole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromoindole-3-carbohydrazide: is a brominated derivative of indole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the indole ring and a carbohydrazide group at the 3 position. The molecular formula of this compound is C9H7Br2N3O, and it has a molecular weight of 332.98 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindole-3-carbohydrazide typically involves the regioselective dibromination of methyl indole-3-carboxylate. The process begins with the treatment of methyl indole-3-carboxylate with bromine in acetic acid, resulting in the formation of methyl 5,6-dibromoindole-3-carboxylate. This intermediate is then subjected to a one-pot, microwave-mediated ester hydrolysis and decarboxylation to yield 5,6-dibromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromoindole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the indole ring.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts facilitate condensation reactions.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring and carbohydrazide group.
Condensation Products: Hydrazones and hydrazides formed from the reaction with aldehydes and ketones.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dibromoindole-3-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Brominated indoles have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromoindole-3-carbohydrazide is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms and carbohydrazide group may facilitate binding to specific molecular targets, leading to alterations in cellular processes and pathways.
Comparación Con Compuestos Similares
- 4-Bromoindole
- 6-Bromoindole
- 3,4-Dibromoindole
- 3,6-Dibromoindole
Comparison: 5,6-Dibromoindole-3-carbohydrazide is unique due to the presence of both bromine atoms at the 5 and 6 positions and the carbohydrazide group at the 3 position. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other brominated indoles .
Propiedades
Fórmula molecular |
C9H7Br2N3O |
|---|---|
Peso molecular |
332.98 g/mol |
Nombre IUPAC |
5,6-dibromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H7Br2N3O/c10-6-1-4-5(9(15)14-12)3-13-8(4)2-7(6)11/h1-3,13H,12H2,(H,14,15) |
Clave InChI |
ZSTGYAIHTIIUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


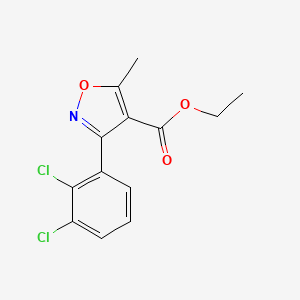

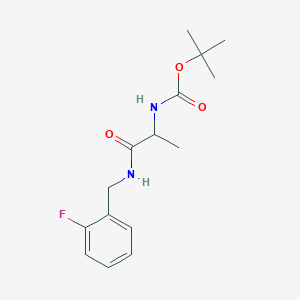
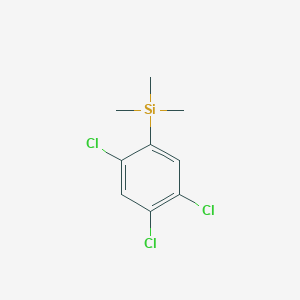


![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
